molecular formula C17H16FN3O2S B5763209 3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide

3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide

Cat. No. B5763209
M. Wt: 345.4 g/mol
InChI Key: VZNIJQFPIZHINY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide involves nucleophilic substitution reactions, reduction, and fluorination processes. Mishra and Chundawat (2019) highlighted the synthesis of a series of compounds including this benzisothiazole derivative, demonstrating potent antimicrobial activity against several bacterial and fungal strains, indicating a methodological approach to its synthesis (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure has been elucidated through various techniques, including X-ray crystallography. Özbey et al. (1998) determined the crystal and molecular structure of a closely related compound, providing insights into the spatial arrangement and bond lengths which are crucial for understanding the chemical behavior of these compounds (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving this compound are characterized by their selectivity and reactivity. Davis et al. (1990) discussed the synthesis, reactions, and properties of 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides, noting their reduced reactivity but increased selectivity in oxygen-transfer reactions, which is significant for understanding the chemical properties of the compound (Davis et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are essential for the practical handling of the compound. While specific studies on 3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide were not identified, related research on similar compounds offers valuable insights. The study by Sanjeevarayappa et al. (2015) on a related compound’s X-ray diffraction studies and biological evaluation provides information on crystalline structure and intermolecular interactions, which are indicative of physical properties (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are crucial for its application in synthesis and manufacturing processes. Insights into these properties can be gleaned from studies such as those by Shutske et al. (1983), which evaluated the diuretic activity of benzisothiazole analogues, highlighting the influence of substituents on chemical behavior (Shutske et al., 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzisothiazole derivatives have biological activity and are used as pharmaceuticals . The piperazine ring is a common feature in many drugs and can interact with various biological targets .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry. Studies could also be conducted to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17-15-3-1-2-4-16(15)24(22,23)19-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNIJQFPIZHINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

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